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Compound of Interest
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Cat. No.: B1213700

A Robust Neurodevelopmental Disruption Model for
Schizophrenia Research

The administration of the mitotic inhibitor methylazoxymethanol acetate (MAM) to pregnant rats
on gestational day 17 (GD17) is a widely utilized and well-validated neurodevelopmental
animal model for schizophrenia.[1][2][3] This model is based on the principle of disrupting brain
development at a critical period, leading to a cascade of pathological changes that manifest in
adulthood as behavioral and neurochemical abnormalities reminiscent of schizophrenia in
humans.[1][2]

Rationale for GD17 Administration

The timing of MAM administration is critical for producing a phenotype relevant to
schizophrenia.[2][3] By GD17 in the rat, neuronal proliferation in most subcortical regions is
largely complete, while it is still active in later developing areas such as the prefrontal cortex,
hippocampus, and temporal cortices.[1][2] This specific timing allows MAM, a DNA alkylating
agent, to selectively interfere with the proliferation and migration of neuronal precursor cells in
these specific brain regions.[4][5] The resulting pathology is subtle, characterized by reduced
cortical thickness and increased neuronal packing density without significant neuronal loss,
which closely mirrors the histopathology observed in post-mortem studies of schizophrenia
patients.[1][6][7]

Key Phenotypic Characteristics
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Offspring of dams treated with MAM on GD17 develop a range of deficits that align with the
positive, negative, and cognitive symptoms of schizophrenia.[1][8] These include:

o Anatomical Alterations: Reductions in the volume of the prefrontal cortex, hippocampus, and
thalamus.[1][7][8] Histological analyses reveal disorganized pyramidal neurons and
heterotopias in the hippocampus.[1]

» Behavioral Deficits: Adult MAM offspring exhibit hyperactivity in response to stressors and
psychomotor stimulants like amphetamine.[8][9] They also show deficits in sensorimotor
gating (prepulse inhibition), social interaction, and cognitive flexibility in tasks such as
reversal learning.[1][9][10][11]

e Neurochemical and Electrophysiological Dysregulation: The model is characterized by a
dysregulation of subcortical dopamine neurotransmission, particularly an exaggerated
dopamine release in the nucleus accumbens in response to amphetamine.[8] Furthermore,
there is significant evidence for altered glutamatergic signaling in the hippocampus and
prefrontal cortex, including N-methyl-D-aspartate (NMDA) receptor hypofunction and
changes in AMPA receptor expression.[4][9][12]

Applications in Drug Development

The GD17 MAM model provides a valuable platform for investigating the underlying
neurobiology of schizophrenia and for the preclinical evaluation of novel therapeutic agents. Its
ability to recapitulate key aspects of the human condition, from anatomical changes to
behavioral and pharmacological responses, makes it a powerful tool for screening compounds
aimed at alleviating positive, negative, and cognitive symptoms.[9][12] The model is particularly
useful for studying the developmental trajectory of the disease, as some deficits, like social
withdrawal and cognitive impairments, are present before puberty, while others, related to
positive symptoms, emerge after puberty.[12]

Experimental Protocols
Protocol for GD17 MAM Acetate Administration

This protocol details the procedure for inducing the MAM phenotype in the offspring of pregnant
rats.
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Materials:

Timed-pregnant Sprague-Dawley rats (day of copulatory plug detection is GDO0)[2]

o Methylazoxymethanol Acetate (MAM Acetate)[2]

o Sterile Saline (0.9% NaCl)

o Laboratory-grade balance

» Sterile syringes and needles (e.g., 25-gauge)

o Appropriate personal protective equipment (PPE): lab coat, gloves, safety glasses (MAM is a
neurotoxin)

Procedure:

e Animal Housing: House pregnant dams individually in a temperature- and humidity-controlled
environment with a 12-hour light/dark cycle and limited access to minimize stress.[2]

o Confirmation of Gestational Day: Accurately determine the day of gestation. GD17 is the
optimal time for administration to model schizophrenia-like deficits.[2]

o MAM Acetate Preparation:

o On the day of injection, prepare a fresh solution of MAM acetate in sterile saline.

o The standard dose is 22 mg/kg.[4][6][7][13] Some studies have used doses ranging from
20-25 mg/kg.[14][15]

o Calculate the required volume for each dam based on its body weight. A typical injection
volume is 1 ml/kg.

e Administration:

o Gently restrain the pregnant dam.

© 2025 BenchChem. All rights reserved. 3/13 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC3655898/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3655898/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3655898/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3655898/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3242314/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3396156/
https://pubmed.ncbi.nlm.nih.gov/16581031/
https://www.researchgate.net/figure/Experimental-design-that-was-used-to-investigate-the-effects-of-early-pharmacological_fig1_357733357
https://pubmed.ncbi.nlm.nih.gov/1795895/
https://pubmed.ncbi.nlm.nih.gov/6109753/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1213700?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

o Administer the calculated dose of MAM acetate solution via a single intraperitoneal (i.p.)
injection.[4][13]

o Control animals should receive an equivalent volume of sterile saline.
e Post-Injection Monitoring:
o Return the dam to its home cage and monitor for any signs of distress.

o Allow the pregnancy to proceed to term. Pups are typically weaned at postnatal day 21
(PND21).

o Offspring from MAM-treated dams are considered the experimental group for subsequent
studies.

Protocol for Amphetamine-Induced Hyper-locomotion

This behavioral test is used to assess the hyper-responsiveness of the mesolimbic dopamine
system, a key feature of the MAM model.[2][8]

Apparatus:

e Open-field arena (e.g., 40 x 40 x 30 cm) equipped with automated photobeam tracking
systems to measure locomotor activity.

Procedure:

e Habituation: Place the adult rat (typically >PND56) in the open-field arena and allow it to
habituate for 30-60 minutes.

 Injection: Remove the rat from the arena, administer a subcutaneous (s.c.) injection of
amphetamine (e.g., 2 mg/kg) or saline vehicle.[8]

o Data Recording: Immediately return the animal to the arena and record locomotor activity
(e.g., distance traveled, horizontal movements) for 90-120 minutes.

e Analysis: Compare the locomotor response to amphetamine in MAM-treated rats versus
saline-treated controls. MAM rats are expected to show a significantly potentiated locomotor
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response.[6][8]

Protocol for Prepulse Inhibition (PPI) of Startle

PPI assesses sensorimotor gating, a process that is deficient in schizophrenia patients and in
the MAM model.[9][11]

Apparatus:

o A startle response system consisting of a sound-attenuating chamber, a holding cylinder for
the rat, a speaker to deliver acoustic stimuli, and a sensor to detect whole-body startle.

Procedure:

o Acclimation: Place the rat in the holding cylinder within the chamber and allow a 5-10 minute
acclimation period with background white noise (e.g., 65-70 dB).

o Test Session: The session consists of multiple trial types presented in a pseudorandom
order:

o Pulse-Alone Trials: A high-intensity acoustic stimulus (pulse) is presented (e.g., 120 dB for
40 ms).

o Prepulse-Pulse Trials: A lower-intensity, non-startling stimulus (prepulse) (e.g., 73-85 dB
for 20 ms) precedes the startling pulse by a short interval (e.g., 100 ms).

o No-Stimulus Trials: Only background white noise is present.

o Data Analysis: The startle amplitude is measured for each trial. PPl is calculated as a
percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone
trials:

o % PPI =100 - [(Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone
trial) x 100]

o MAM-treated rats are expected to exhibit a significant deficit in PP1.[11][16]

Quantitative Data Summary
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Table 1: Anatomical and Histological Changes in Adult
MAM-E17 Offspring

Parameter Brain Region Observation Reference
Brain Weight Total ~11% reduction [3]
Cortical Mass Neocortex ~20% reduction [15]
) Mediodorsal o ]
Regional Volume Significant reduction [6][7]
Thalamus

Hippocampus

Significant reduction

[1](6][7]

Prefrontal Cortex

Significant reduction

[1](8]

[1](61[7]

Neuronal Density Prefrontal Cortex Increased
Perirhinal Cortex Increased [6]
Neuronal Number Neocortex No significant change

[1]

Cellular Organization

Hippocampus

Disorganized
pyramidal neurons,

heterotopias

[1]

Table 2: Behavioral Deficits in Adult MAM-E17 Offspring
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. . Key Finding in
Behavioral Domain  Test Reference
MAM Rats
Positive Symptoms
] Hyper-responsive to
o Amphetamine- )
Psychomotor Agitation ) amphetamine (2 [6][8]
Induced Locomotion
mg/kg)
o Deficient PPI
) ) Prepulse Inhibition
Sensorimotor Gating PP (emerges post- [11][16]
puberty)
o o Reduction or absence
Sensory Filtering Latent Inhibition o [1][9]
of latent inhibition
Negative Symptoms
) ) ) ) Reduced social
Social Behavior Social Interaction Test o [8][9]
interaction time
Cognitive Symptoms
] Spatial Novelty Impaired short-term
Working Memory [10]
Preference memory
) ) Deficits in spatial
Spatial Learning Y-Maze / Water Maze [10]

reference memory

Cognitive Flexibility

Reversal Learning

Impaired
(perseverative

behavior)

[1](6]

Table 3: Neurochemical and Electrophysiological
Alterations in Adult MAM-E17 Offspring
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System Parameter Brain Region Observation Reference
Amphetamine-
_ Increased
) ) induced Nucleus
Dopaminergic ] extracellular [8]
Dopamine Accumbens )
dopamine
Release
Amphetamine- o
) ) No significant
induced Medial Prefrontal )
) difference from [8]
Dopamine Cortex
controls
Release
Hypofunction,
associated with
] NMDA Receptor ) ]
Glutamatergic ] Prefrontal Cortex  epigenetic [12]
Function )
changes in
Grin2b gene
Changes in
) subunit
AMPA Receptor Hippocampus ] [4119]
expression and
phosphorylation
Decrease in
AMPA-mediated ] AMPA receptor-
. . Hippocampus . . [41[9]
Field Potentials mediated field
potentials
Changes in
Metabolites (1H- ) glutamate and N-
Hippocampus [9]
NMR) acetyl aspartyl
glutamate levels
Visualizations
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Figure 1: Experimental workflow for the GD17 MAM neurodevelopmental model.
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Figure 2: Pathophysiological cascade from MAM administration to adult phenotype.
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Figure 3: Key neurochemical pathway alterations in the GD17 MAM model.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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on the neurochemistry of the adult neocortex of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

e 16. The MAM-E17 schizophrenia rat model: Comprehensive behavioral analysis of pre-
pubertal, pubertal and adult rats - PubMed [pubmed.ncbi.nim.nih.gov]

« To cite this document: BenchChem. [Application Notes: Gestational Day 17 (GD17) MAM
Acetate Administration in Pregnant Rats]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1213700#gestational-day-17-gd17-mam-acetate-
administration-in-pregnant-rats]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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